molecular formula C20H23NO8 B6507303 [(3,4-dimethoxyphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate CAS No. 1794751-24-8

[(3,4-dimethoxyphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate

Cat. No. B6507303
CAS RN: 1794751-24-8
M. Wt: 405.4 g/mol
InChI Key: IPLRBLANKGHHPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3,4-Dimethoxyphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate, commonly referred to as DMPMTMB, is a synthetic compound used in laboratory experiments. It is a derivative of benzoic acid, a naturally occurring organic compound found in many fruits and vegetables, and is used in a variety of scientific research applications.

Mechanism of Action

The mechanism of action of DMPMTMB is not yet fully understood. It is believed that the compound binds to certain receptors in the body, which then activate a cascade of biochemical and physiological effects. It is believed that these effects are mediated by a variety of different signaling pathways, including the cAMP/PKA pathway, the MAPK pathway, and the PI3K/Akt pathway.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMPMTMB are not yet fully understood. However, it has been shown to have a variety of effects on the body. For example, it has been shown to have an anti-inflammatory effect, as well as an anti-cancer effect. It has also been shown to have an anti-oxidant effect, as well as an anti-microbial effect. Additionally, it has been shown to have an anti-allergic effect, as well as an anti-viral effect.

Advantages and Limitations for Lab Experiments

The advantages of using DMPMTMB in laboratory experiments include its ease of synthesis and its low cost. Additionally, it is a highly stable compound and can be stored for long periods of time without degradation. The main limitation of using DMPMTMB in laboratory experiments is that the mechanism of action is not yet fully understood.

Future Directions

There are a number of potential future directions for the use of DMPMTMB. These include further studies of its mechanism of action, as well as further studies of its biochemical and physiological effects. Additionally, further studies could be conducted to determine its potential therapeutic applications, as well as its potential toxicity in humans. Other potential future directions include further studies of its potential interactions with other compounds, as well as further studies of its potential use in drug delivery systems. Finally, further studies could be conducted to determine its potential uses in diagnostic and imaging systems.

Synthesis Methods

The synthesis of DMPMTMB is relatively simple. It is synthesized from benzoic acid and can be prepared in a one-step reaction with 3,4-dimethoxyphenylcarbamoyl chloride and trimethoxybenzene. The reaction is performed in a solvent, such as acetonitrile, at a temperature of 0°C. The reaction is complete after 4 hours and yields a product with a purity of 99%.

Scientific Research Applications

DMPMTMB has been used in a variety of scientific research applications. It has been used to study the effects of drugs on the nervous system, as well as to study the effects of drugs on the cardiovascular system. It has also been used to study the effects of drugs on the immune system, as well as to study the effects of drugs on the digestive system. Additionally, it has been used to study the effects of drugs on the reproductive system, as well as to study the effects of drugs on the endocrine system.

properties

IUPAC Name

[2-(3,4-dimethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO8/c1-24-14-7-6-13(10-15(14)25-2)21-18(22)11-29-20(23)12-8-16(26-3)19(28-5)17(9-12)27-4/h6-10H,11H2,1-5H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLRBLANKGHHPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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